molecular formula C17H25NO6 B5077109 1-[2-(2-Ethoxyphenoxy)ethyl]piperidine;oxalic acid

1-[2-(2-Ethoxyphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B5077109
M. Wt: 339.4 g/mol
InChI Key: UMPNJDPHFRCNCE-UHFFFAOYSA-N
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Description

1-[2-(2-Ethoxyphenoxy)ethyl]piperidine;oxalic acid is a compound that combines the structural features of piperidine and phenoxy groups Piperidine is a six-membered heterocycle containing one nitrogen atom, while the phenoxy group is an aromatic ring bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Ethoxyphenoxy)ethyl]piperidine typically involves the reaction of 2-(2-ethoxyphenoxy)ethyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Ethoxyphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Ethoxyphenoxy)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Ethoxyphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as analgesia or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Methoxyphenoxy)ethyl]piperidine
  • 1-[2-(2-Propoxyphenoxy)ethyl]piperidine
  • 1-[2-(2-Butoxyphenoxy)ethyl]piperidine

Uniqueness

1-[2-(2-Ethoxyphenoxy)ethyl]piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy group provides a balance between hydrophobicity and electronic effects, potentially enhancing its pharmacological properties .

Properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-2-17-14-8-4-5-9-15(14)18-13-12-16-10-6-3-7-11-16;3-1(4)2(5)6/h4-5,8-9H,2-3,6-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNJDPHFRCNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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